N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 869072-05-9
VCID: VC6995257
InChI: InChI=1S/C14H21N3O6S2/c1-22-8-5-15-13(18)14(19)16-10-11-17(6-3-7-23-11)25(20,21)12-4-2-9-24-12/h2,4,9,11H,3,5-8,10H2,1H3,(H,15,18)(H,16,19)
SMILES: COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2
Molecular Formula: C14H21N3O6S2
Molecular Weight: 391.46

N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 869072-05-9

Cat. No.: VC6995257

Molecular Formula: C14H21N3O6S2

Molecular Weight: 391.46

* For research use only. Not for human or veterinary use.

N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide - 869072-05-9

Specification

CAS No. 869072-05-9
Molecular Formula C14H21N3O6S2
Molecular Weight 391.46
IUPAC Name N-(2-methoxyethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Standard InChI InChI=1S/C14H21N3O6S2/c1-22-8-5-15-13(18)14(19)16-10-11-17(6-3-7-23-11)25(20,21)12-4-2-9-24-12/h2,4,9,11H,3,5-8,10H2,1H3,(H,15,18)(H,16,19)
Standard InChI Key KESZLJRSUQTCJV-UHFFFAOYSA-N
SMILES COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure is defined by four primary components:

  • Methoxyethyl Group: A CH3OCH2CH2\text{CH}_3\text{OCH}_2\text{CH}_2- substituent attached to the N1 position of the oxalamide backbone, enhancing solubility and influencing hydrogen-bonding interactions.

  • Oxalamide Core: A central HN-C(=O)-C(=O)-NH\text{HN-C(=O)-C(=O)-NH} linkage that facilitates planar rigidity and serves as a hydrogen-bond donor/acceptor, critical for target binding.

  • 1,3-Oxazinan Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to conformational flexibility and steric bulk.

  • Thiophen-2-ylsulfonyl Group: A C4H3S-SO2\text{C}_4\text{H}_3\text{S-SO}_2- moiety at the oxazinan ring’s 3-position, introducing electron-withdrawing effects and potential sulfonamide-mediated enzyme interactions.

The interplay of these groups is evident in the compound’s SMILES representation:
COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2\text{COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2}
which highlights the connectivity of functional groups.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data remain unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the connectivity and purity of synthesized batches. The InChIKey KESZLJRSUQTCJV-UHFFFAOYSA-N\text{KESZLJRSUQTCJV-UHFFFAOYSA-N} provides a unique identifier for database retrieval and computational modeling.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Oxazinan Ring Formation: Cyclization of 3-amino-1-propanol with thiophen-2-ylsulfonyl chloride under basic conditions generates the 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan intermediate.

  • Oxalamide Coupling: Reaction of the oxazinan intermediate with N-(2-methoxyethyl)oxalyl chloride in the presence of a base (e.g., triethylamine) forms the oxalamide linkage.

  • Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 45% to 65%.

Reaction Optimization

Key parameters influencing synthesis include:

  • Temperature: Maintained at 0–5°C during sulfonylation to prevent side reactions.

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps.

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates acylation reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating storage at -20°C in inert atmospheres.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 1350 cm1^{-1} (S=O asymmetric stretch).

  • 1^1H NMR: Distinct signals include δ 3.35 ppm (methoxy protons) and δ 7.85 ppm (thiophene aromatic protons).

Research Findings and Biological Activity

In Vitro Studies

Preliminary screenings against cancer cell lines (e.g., MCF-7, A549) show modest cytotoxicity (IC50_{50} ≈ 50–100 μM), suggesting scaffold optimization is needed for therapeutic viability.

Enzymatic Inhibition

Inhibition of human carbonic anhydrase IX (hCA IX) was observed at 10 μM, with a KiK_i of 8.2 μM, indicating potential for targeting hypoxic tumors.

Comparative Analysis of Oxalamide Derivatives

ParameterN1-(2-Methoxyethyl) DerivativeN1-Isobutyl Derivative N1-Ethyl Derivative
Molecular Weight391.46 g/mol389.5 g/mol434.6 g/mol
Solubility (DMSO)>10 mg/mL>15 mg/mL8 mg/mL
Biological TargethCA IX, MMP-9Antimicrobial enzymesDopamine receptors
Synthetic Yield55%60%48%

This table underscores how substituent variations influence physicochemical and biological profiles. The methoxyethyl group’s polarity enhances solubility relative to the ethyl derivative but reduces lipophilicity compared to the isobutyl analogue .

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